9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a piperazine ring substituted with a phenylethyl group at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under high-temperature conditions.
Methylation: The methyl group can be introduced at the 9th position of the purine ring using methyl iodide in the presence of a strong base like sodium hydride.
Piperazine Substitution: The piperazine ring can be introduced by reacting the methylated purine with 1-(2-phenylethyl)piperazine under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors.
Pharmacology: It is used in the development of new drugs targeting specific biological pathways.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine: Lacks the methyl group at the 9th position.
9-methyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine: Contains a methoxy group instead of a phenylethyl group.
Uniqueness
The presence of both the methyl group at the 9th position and the phenylethyl-substituted piperazine ring makes 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22-14-21-16-17(22)19-13-20-18(16)24-11-9-23(10-12-24)8-7-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPRPDKANMAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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